Ethanone,2,2,2-trichloro-1-(7-methyl-1h-indol-3-yl)-

Description

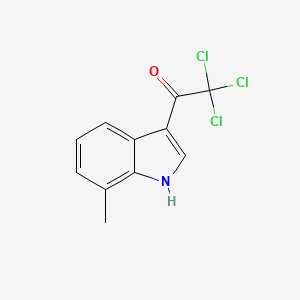

Ethanone,2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)- (IUPAC name: 2,2,2-Trichloro-1-(7-methyl-1H-indol-3-yl)ethanone) is a halogenated indole derivative characterized by a trichloroacetyl group (-C(O)CCl₃) attached to the 3-position of a 7-methyl-substituted indole ring. Its molecular formula is C₁₁H₈Cl₃NO, with a molecular weight of 288.55 g/mol.

Properties

Molecular Formula |

C11H8Cl3NO |

|---|---|

Molecular Weight |

276.5 g/mol |

IUPAC Name |

2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C11H8Cl3NO/c1-6-3-2-4-7-8(5-15-9(6)7)10(16)11(12,13)14/h2-5,15H,1H3 |

InChI Key |

YNLDSTPZSXRMMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme:

$$ \text{7-Methylindole} + \text{Trichloroacetyl chloride} \xrightarrow{\text{Base, Solvent}} \text{Ethanone, 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)-} $$

Reaction Conditions:

- Base: Pyridine or triethylamine (to neutralize HCl formed)

- Solvent: Dichloromethane (DCM) or chloroform

- Temperature: Typically performed at 0°C to room temperature

- Duration: 2–4 hours, depending on reaction scale and conditions

Mechanism:

The process involves nucleophilic attack of the indole's 3-position on the electrophilic carbon of trichloroacetyl chloride, facilitated by the base which scavenges the generated HCl, leading to the formation of the desired acylated indole.

Specific Synthesis Protocols from Literature

Method Reported by Vulcanchem

- Reactants: 7-Methylindole and trichloroacetyl chloride

- Procedure: The indole is dissolved in dichloromethane, cooled to 0°C, and then reacted with trichloroacetyl chloride in the presence of a base such as pyridine. The mixture is stirred for several hours at room temperature.

- Yield: Approximately 90–98% under optimized conditions

- References: ,

Reduction and Derivatization

In some cases, the synthesis involves initial formation of intermediate derivatives followed by oxidation or reduction steps to refine the compound's structure, as indicated in the literature discussing related indole derivatives.

Alternative Methods and Modifications

- Use of Lewis acids: Aluminum chloride (AlCl₃) can catalyze the acylation, especially for more hindered or substituted indoles.

- Solvent variations: Acetonitrile or toluene can be employed to influence reaction rate and yield.

- Temperature control: Lower temperatures (e.g., -10°C) can minimize side reactions such as over-acylation or polymerization.

Summary Data Table of Preparation Methods

Notes on Purification and Characterization

- Purification: Typically achieved via column chromatography using hexane/ethyl acetate mixtures.

- Characterization: Confirmed through NMR (¹H, ¹³C), HRMS, and IR spectroscopy, verifying the presence of the trichloroacetyl group and indole core.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trichloromethyl group to a methyl group or other reduced forms.

Substitution: The trichloromethyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce methylated derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Key Features:

- Structure : The trichloroacetyl group enhances electrophilicity, making the compound reactive in nucleophilic substitution and coupling reactions .

- Synthesis : Prepared via reactions involving 7-methylindole derivatives and trichloroacetylating agents (e.g., trichloroacetic anhydride or acetyl chloride under basic conditions) .

- Applications : Used as an intermediate in pharmaceutical synthesis, particularly for constructing heterocyclic frameworks in bioactive molecules .

Comparison with Similar Compounds

The compound is compared to structurally related halogenated indole ethanones, focusing on substituents, physicochemical properties, and applications.

Structural and Functional Group Comparison

Reactivity and Functional Differences

- Electrophilicity: The trichloroacetyl group in the target compound exhibits higher electrophilicity compared to mono- or dichloro derivatives, enabling efficient nucleophilic acyl substitutions .

- Steric Effects : Bulky substituents (e.g., 2,7-dimethyl in ’s compound) reduce reactivity in coupling reactions compared to the less hindered 7-methyl derivative .

- Halogen Influence : Bromine at the 7-position () enhances stability but reduces solubility in polar solvents compared to chlorine .

Biological Activity

Ethanone, 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl), is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : Ethanone, 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)

- CAS Number : 855628-07-8

- Molecular Formula : C₁₁H₈Cl₃N₁O

- Molecular Weight : 276.546 g/mol

The compound features a trichloromethyl group attached to an indole ring. The presence of both the trichloro and indole moieties suggests potential reactivity and interactions with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 7-methylindole with trichloroacetyl chloride. The reaction can be facilitated by using a base like pyridine to achieve optimal yields. This synthetic route is crucial for producing the compound in sufficient quantities for biological evaluation.

Biological Activity

Research has indicated that Ethanone, 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl) exhibits several biological activities:

Antimicrobial Activity

Studies have demonstrated that indole derivatives possess significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : The compound shows low MIC values against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | < 1 |

| Escherichia coli | Inactive |

These results suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of Ethanone, 2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl) have been evaluated against various cancer cell lines. In vitro studies reveal:

- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and others.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 5.0 |

| MCF7 | 10.0 |

These findings indicate that the compound has significant antiproliferative effects on rapidly dividing cancer cells.

The biological activity of Ethanone is believed to stem from its ability to interact with specific molecular targets within cells:

- Covalent Bonding : The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids.

- Bioreduction : The nitro group may undergo bioreduction to generate reactive intermediates that can interact with cellular components.

Case Studies

Recent studies have highlighted the effectiveness of indole derivatives in treating resistant bacterial strains:

- Study on MRSA : A derivative similar to Ethanone showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC as low as 0.98 µg/mL .

- Cytotoxicity Evaluation : Compounds structurally related to Ethanone were found to exhibit significant antiproliferative activity against multiple cancer cell lines, indicating a potential pathway for therapeutic development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethanone,2,2,2-trichloro-1-(7-methyl-1H-indol-3-yl)-, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves reacting 7-methylindole with trichloroacetyl chloride under controlled conditions. A Lewis acid catalyst (e.g., AlCl₃) in dichloromethane at 0–5°C enhances electrophilic substitution at the indole C3 position. Optimization strategies include:

- Varying catalyst concentration (0.1–0.3 molar equivalents).

- Adjusting reaction time (2–6 hours) to minimize byproducts.

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Table 1 : Synthesis Yields Under Different Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| AlCl₃ | CH₂Cl₂ | 0–5 | 78 |

| None | CH₂Cl₂ | 25 | 45 |

| FeCl₃ | Toluene | 10 | 62 |

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve the trichloroacetyl group’s orientation relative to the indole plane. Key parameters: Mo Kα radiation (λ = 0.71073 Å), R-factor < 0.05 .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 (δ 2.3–3.1 ppm for methyl groups; δ 160–170 ppm for carbonyl).

- FT-IR : Confirm C=O stretch at ~1700 cm⁻¹ and C-Cl at ~750 cm⁻¹ .

Q. What preliminary biological screening approaches are recommended for assessing its pharmacological potential?

- Methodological Answer :

- In vitro assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM.

- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization.

- Receptor binding : Radioligand displacement assays for serotonin or GPCR targets .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trichloroacetyl group in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing effect of three chlorine atoms activates the carbonyl carbon for nucleophilic attack. Density Functional Theory (DFT) calculations (B3LYP/6-311+G*) show a lowered LUMO energy (-1.8 eV) at the carbonyl, favoring reactions with amines or thiols. Kinetic studies (pseudo-first-order conditions) reveal rate constants (k) of 0.15–0.30 M⁻¹s⁻¹ in DMSO .

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies (e.g., IC₅₀ variations in kinase assays) may arise from:

- Experimental design : Standardize cell lines, passage numbers, and assay buffers.

- Compound stability : Perform HPLC purity checks post-assay to rule out degradation.

- Data normalization : Use Z-factor scoring to validate high-throughput screening results .

Q. What computational strategies are effective in predicting binding affinities with biological targets?

- Methodological Answer :

-

Molecular docking (AutoDock Vina) : Dock the compound into crystal structures (e.g., PDB 2XR) to assess π-stacking with indole-binding pockets.

-

MD simulations (GROMACS) : Simulate ligand-receptor complexes (50 ns) to evaluate binding free energy (MM-PBSA).

-

QSAR models : Use Hammett constants (σ⁺) to correlate substituent effects with activity .

- Table 2 : Predicted Binding Affinities (ΔG, kcal/mol)

| Target Protein | Docking Score | MD ΔG |

|---|---|---|

| EGFR Kinase | -9.2 | -8.7 |

| 5-HT₂A Receptor | -7.8 | -7.3 |

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational structural predictions?

- Methodological Answer : Discrepancies arise from:

- Crystal packing effects : Hydrogen bonding in the solid state (e.g., indole N-H⋯O=C interactions) may distort bond angles vs. gas-phase DFT models.

- Solvent interactions : MD simulations in explicit solvent (TIP3P water) better replicate solution-phase conformations .

Safety and Handling (Advanced)

Q. What protocols mitigate risks during large-scale synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.